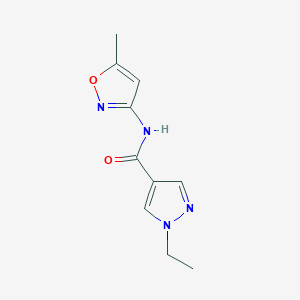
3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. It has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine has various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, making it easy to handle and store. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine. Some possible areas of research include:
1. Further studies on its mechanism of action to better understand its physiological effects.
2. Exploration of its potential as a drug candidate for various diseases, including neurodegenerative diseases, cancer, and bacterial infections.
3. Investigation of its potential as a tool for chemical biology research, such as the development of probes for specific enzymes or receptors.
4. Exploration of its potential as a material for various applications, such as in organic electronics or as a fluorescent probe.
In conclusion, 3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine is a compound that has shown promising results in scientific research. Its potential applications in various fields make it an interesting molecule for further study. However, more research is needed to fully understand its mechanism of action and to explore its potential in different areas.
Métodos De Síntesis
The synthesis of 3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine can be achieved through various methods. One common method involves the reaction of 2-cyanopyridine with benzyl hydrazine in the presence of a catalyst. This reaction leads to the formation of the intermediate 2-(benzylhydrazono)pyridine, which is then cyclized with the help of a reagent such as phosphorus oxychloride to produce the final product.
Aplicaciones Científicas De Investigación
3-(5-benzyl-1,2,4-oxadiazol-3-yl)pyridine has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for various diseases.
Propiedades
IUPAC Name |
5-benzyl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-5-11(6-3-1)9-13-16-14(17-18-13)12-7-4-8-15-10-12/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEYAKOCKYBOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Benzyl-1,2,4-oxadiazol-3-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5807553.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)
![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)


![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)